molecular formula C16H19BO2 B599783 (4'-Butyl-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 145413-17-8

(4'-Butyl-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No. B599783
M. Wt: 254.136
InChI Key: DKCMBSJGEAEGOE-UHFFFAOYSA-N
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Description

“(4’-Butyl-[1,1’-biphenyl]-4-yl)boronic acid” is a type of boronic acid, which is an organic compound related to boric acid . It is a cross-coupling building block used in the preparation of tetracyclines and tetracycline derivatives .


Synthesis Analysis

Boronic acids are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . The main precursors for boronic acid derivatives are borate esters, which are made by simple dehydration of boric acid with alcohols . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .


Molecular Structure Analysis

Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups to fill the remaining valences on the boron atom . The sp2-hybridized boron atom possesses a vacant p orbital .


Chemical Reactions Analysis

Boronic acids are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They are stable to atmospheric oxidation . The product of a third oxidation of boranes, boric acid, is a very stable and a relatively benign compound to humans .

Safety And Hazards

Boronic acids can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They should be handled with personal protective equipment, including gloves and eye protection . Avoid breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

Boronic acids have risen from peculiar and rather neglected compounds to a prime class of synthetic intermediates in the past two decades . They are regarded as “green” compounds due to their low toxicity and their ultimate degradation into the environmentally friendly boric acid . They are expected to find more applications in organic synthesis .

properties

IUPAC Name

[4-(4-butylphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h5-12,18-19H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCMBSJGEAEGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678921
Record name (4'-Butyl[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4'-Butyl-[1,1'-biphenyl]-4-yl)boronic acid

CAS RN

145413-17-8
Record name (4'-Butyl[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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